

Spectroscopic and Synthetic Profile of 1,3,5-Tribromobenzene-d3: A Technical Guide

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Compound of Interest

Compound Name: 1,3,5-Tribromobenzene-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for **1,3,5-Tribromobenzene-d3**. The information presented herein is intended to support research and development activities where this deuterated aromatic compound is utilized, for example, as an internal standard in mass spectrometry-based quantification or as a tracer in metabolic studies.

Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for **1,3,5-Tribromobenzene-d3**. These predictions are based on the known spectral characteristics of the non-deuterated analog, 1,3,5-Tribromobenzene, and the established principles of isotope effects in spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the replacement of protons with deuterium, a standard ^1H NMR spectrum will not show any signals for the aromatic ring. Instead, ^2H (Deuterium) NMR and ^{13}C NMR are the primary NMR techniques for the characterization of **1,3,5-Tribromobenzene-d3**.

Predicted ^2H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.6	Singlet	3D	C-D

Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Multiplicity (in $^{13}\text{C}\{^1\text{H}\}$ NMR)	Assignment
~124	Triplet (due to C-D coupling)	C-D
~123	Singlet	C-Br

Mass Spectrometry (MS)

The mass spectrum of **1,3,5-Tribromobenzene-d3** is expected to show a molecular ion peak at m/z 318, which is 3 mass units higher than the non-deuterated analog due to the presence of three deuterium atoms. The isotopic pattern will be characteristic of a molecule containing three bromine atoms.

Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
318	~100	$[\text{M}]^+$ ($\text{C}_6\text{D}_3^{79}\text{Br}_3$)
320	~98	$[\text{M}+2]^+$
322	~32	$[\text{M}+4]^+$
324	~3	$[\text{M}+6]^+$
239, 241, 243	Variable	$[\text{M}-\text{Br}]^+$
158, 160	Variable	$[\text{M}-2\text{Br}]^+$
79	Variable	$[\text{Br}]^+$

Infrared (IR) Spectroscopy

The IR spectrum of **1,3,5-Tribromobenzene-d3** will be similar to its non-deuterated counterpart, with the most significant difference being the C-D stretching and bending vibrations, which occur at lower frequencies than the corresponding C-H vibrations.

Predicted Infrared (IR) Data

Wavenumber (cm ⁻¹)	Assignment
~2250	Aromatic C-D Stretch
~1550	Aromatic C=C Stretch
~850	C-D Out-of-plane Bend
Below 700	C-Br Stretch

Experimental Protocols

The following are detailed experimental protocols for the synthesis and spectroscopic analysis of **1,3,5-Tribromobenzene-d3**.

Synthesis of 1,3,5-Tribromobenzene-d3

A plausible synthetic route to **1,3,5-Tribromobenzene-d3** involves the bromination of aniline-d5, followed by a deamination reaction.

Step 1: Bromination of Aniline-d5 to 2,4,6-Tribromoaniline-d2

- Dissolve aniline-d5 (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of water and a miscible organic solvent.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine (3 equivalents) in the same solvent to the cooled aniline-d5 solution with constant stirring.
- Continue stirring for 1-2 hours at room temperature after the addition is complete.

- The white precipitate of 2,4,6-tribromoaniline-d₂ is collected by filtration, washed with water, and dried.

Step 2: Deamination of 2,4,6-Tribromoaniline-d₂ to **1,3,5-Tribromobenzene-d₃**[\[1\]](#)[\[2\]](#)

- Dissolve 2,4,6-tribromoaniline-d₂ (1 equivalent) in a mixture of ethanol and benzene.[\[3\]](#)
- Add concentrated sulfuric acid to the solution.[\[3\]](#)
- Heat the mixture to reflux.[\[4\]](#)
- Slowly add sodium nitrite in portions to the refluxing solution.[\[4\]](#)
- Continue refluxing for several hours after the addition is complete.[\[4\]](#)
- Cool the reaction mixture and pour it into a mixture of ice and water.
- The crude **1,3,5-tribromobenzene-d₃** will precipitate and can be collected by filtration.
- Purify the product by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1,3,5-Tribromobenzene-d₃** in a suitable non-deuterated NMR solvent (e.g., CDCl₃ is not suitable for ²H NMR; use a protonated solvent like CHCl₃ for ²H NMR and CDCl₃ for ¹³C NMR).
- ²H NMR Acquisition:
 - Use a high-field NMR spectrometer equipped with a deuterium probe.
 - Acquire the spectrum with a single pulse experiment.
 - Reference the spectrum to the natural abundance deuterium signal of the solvent.[\[5\]](#)
- ¹³C NMR Acquisition:

- Use a standard carbon probe.
- Acquire a proton-decoupled ^{13}C NMR spectrum.
- The signals for the deuterated carbons will appear as triplets due to ^{13}C - ^2H coupling.[6]

Mass Spectrometry

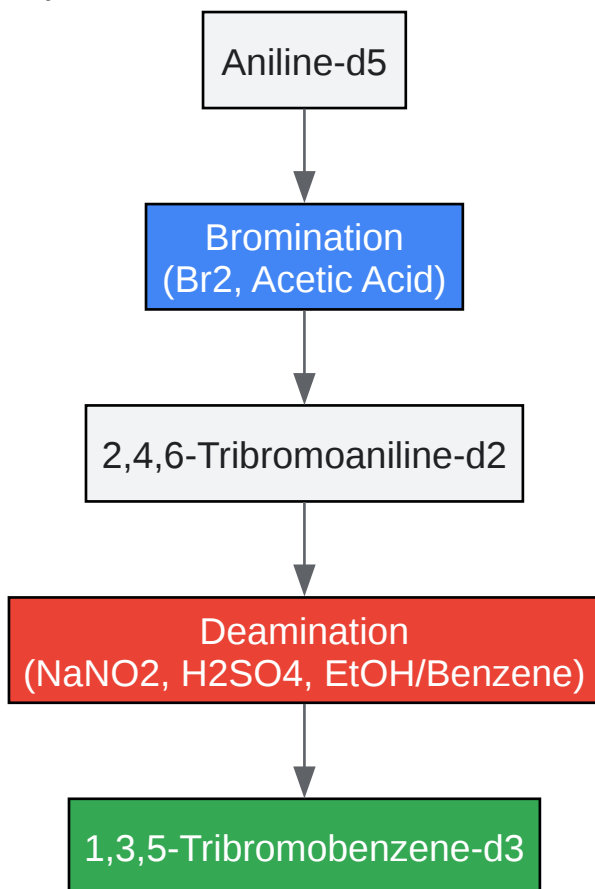
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for this volatile compound.
- Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-400).
- Data Analysis: Analyze the resulting spectrum for the molecular ion peak and the characteristic isotopic pattern of a tribrominated compound.

Infrared (IR) Spectroscopy

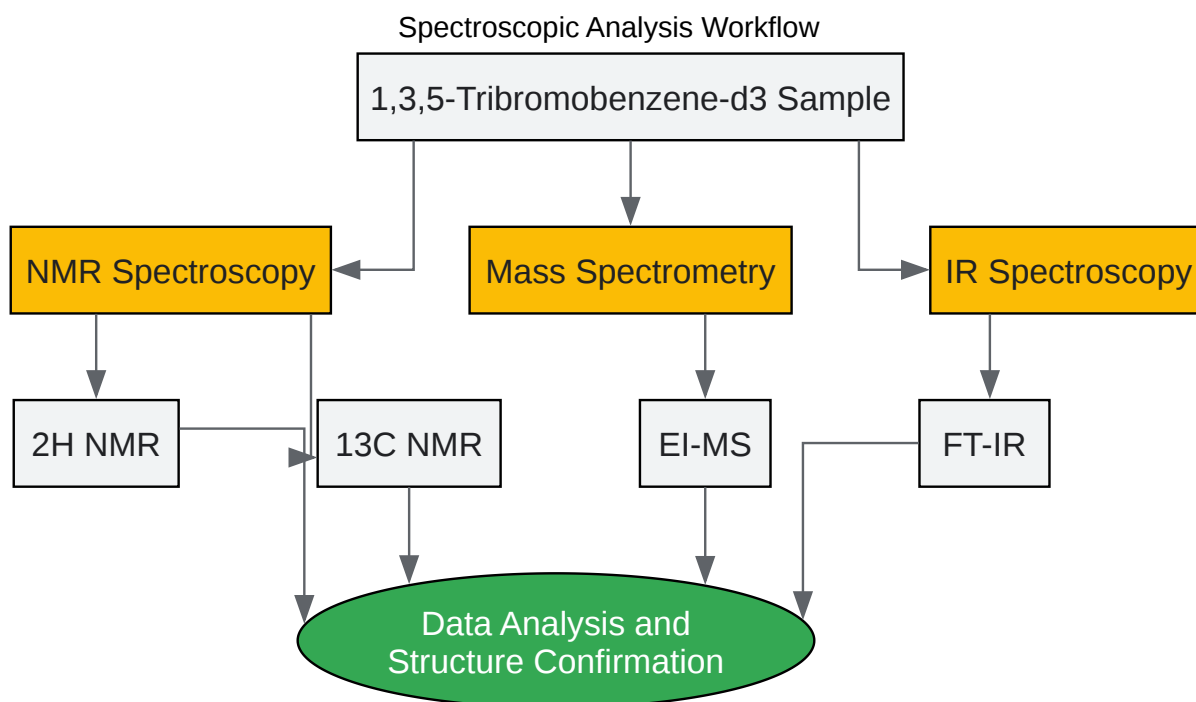
- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a solution spectrum can be obtained using a suitable solvent (e.g., CCl_4) in an IR-transparent cell.
- Data Acquisition: Record the IR spectrum over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).
- Data Analysis: Identify the characteristic absorption bands, paying close attention to the C-D stretching and bending regions.[7]

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

Synthesis of 1,3,5-Tribromobenzene-d₃[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1,3,5-Tribromobenzene-d₃**.



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Caption: General workflow for spectroscopic analysis.

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